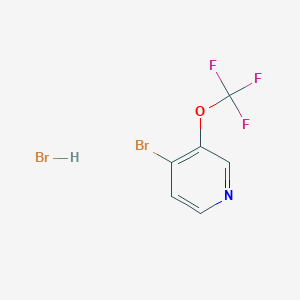

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide is a chemical compound with the molecular formula C6H4Br2F3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide typically involves the bromination of 3-(trifluoromethoxy)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent. The process may involve the use of solvents such as acetic acid or dichloromethane to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets stringent quality standards .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and boronic acids are typically used under mild conditions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Coupling Products: The coupling reactions yield biaryl compounds, which are valuable intermediates in organic synthesis.

Aplicaciones Científicas De Investigación

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide

- 4-Bromo-2-(trifluoromethyl)pyridine hydrobromide

- 4-(Bromomethyl)pyridine hydrobromide

Uniqueness

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high lipophilicity and specific reactivity patterns. Compared to its analogs, the trifluoromethoxy group provides enhanced stability and reactivity, making it a valuable compound in various fields of research and industry .

Actividad Biológica

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide is a chemical compound characterized by its unique molecular structure, which includes a bromine atom at the 4-position and a trifluoromethoxy group at the 3-position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its significant biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse scientific literature.

- Molecular Formula : C₆H₄BrF₃N

- Molecular Weight : Approximately 306.906 g/mol

- Melting Point : Ranges from 197 to 209 °C

- Solubility : Soluble in various organic solvents

The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration through biological membranes, while the bromine atom can engage in halogen bonding, influencing binding affinities to target proteins or enzymes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Lipophilicity : The trifluoromethoxy group increases the compound's ability to cross lipid membranes.

- Halogen Bonding : The presence of bromine allows for specific interactions with biological macromolecules, potentially enhancing binding affinity and specificity.

These interactions can modulate enzyme activity or receptor function, leading to various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains.

- Antitumor Activity : Demonstrates cytotoxic effects against cancer cell lines, suggesting potential use as an anticancer agent.

- Neuroprotective Effects : Investigated for its potential in treating neurodegenerative diseases due to its ability to penetrate the blood-brain barrier .

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of various pyridine derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations lower than those required for traditional antibiotics.

Antitumor Activity

A series of experiments evaluated the cytotoxicity of this compound against human cancer cell lines. The results showed that it inhibited cell proliferation significantly with IC50 values comparable to established chemotherapeutics. For instance, in vitro assays demonstrated an IC50 value of approximately 5 µM against ovarian cancer cells, indicating substantial antitumor potential .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

4-bromo-3-(trifluoromethoxy)pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO.BrH/c7-4-1-2-11-3-5(4)12-6(8,9)10;/h1-3H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWKKAITIDDEHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)OC(F)(F)F.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.